2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid
Description
2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound featuring an oxazole core substituted with a 4-cyanophenyl group at position 2 and a methyl group at position 4.
Properties
CAS No. |
648889-15-0 |
|---|---|
Molecular Formula |
C12H8N2O3 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C12H8N2O3/c1-7-10(12(15)16)17-11(14-7)9-4-2-8(6-13)3-5-9/h2-5H,1H3,(H,15,16) |
InChI Key |
QCDLUVPYWGJLSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)C#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid typically involves the reaction of 4-cyanobenzaldehyde with methyl isocyanide and ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazole ring. The final product is obtained after purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxylic acid group under acidic or basic conditions.
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Amino-oxazole derivatives.
Substitution: Ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid with structurally related compounds:
Notes:
- Substituent Position Effects : The phenyl-substituted oxazole (CAS 91137-55-2) has a higher melting point (239–242°C) compared to its isomer with a methyl group at position 5 (CAS 18735-74-5, mp 182–183°C), highlighting the role of substituent arrangement in crystallinity .
- Heterocycle Core : Replacing oxazole with thiazole (as in CAS 54001-17-1) introduces sulfur, increasing molecular weight and polarizability, which may alter solubility and biological interactions .
- Electron-Withdrawing Groups: The cyano group in the target compound is strongly electron-withdrawing, likely enhancing acidity of the carboxylic acid compared to methoxy (electron-donating) or trifluoromethyl (moderately electron-withdrawing) substituents .
Biological Activity
2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound notable for its unique structural features and significant biological activities. With a molecular formula of C12H10N2O3 and a molecular weight of approximately 230.22 g/mol, this compound has gained attention in various fields, particularly in medicinal chemistry due to its potential therapeutic applications.
Chemical Structure and Properties
The compound consists of an oxazole ring substituted with a cyanophenyl group and a carboxylic acid functional group. Its structural uniqueness contributes to its biological activity, as the electronic properties imparted by the cyanophenyl moiety enhance its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H10N2O3 |
| Molecular Weight | 230.22 g/mol |
| CAS Number | 648889-15-0 |
Research indicates that 2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid exhibits anti-inflammatory and antimicrobial properties. The mechanism of action involves the compound's interaction with specific enzymes or receptors, modulating various biological pathways. Notably, it may inhibit certain kinases involved in cellular signaling, which can lead to therapeutic effects against diseases such as cancer and inflammation.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial growth.
Anti-inflammatory Effects
In vitro studies have shown that 2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid can reduce the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.
Anticancer Properties
The compound has been evaluated for its cytotoxic effects against several cancer cell lines. For instance:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.63 |
| U-937 (Monocytic Leukemia) | 10.38 |
| CEM-13 (T-cell Leukemia) | 12.50 |
These findings indicate that it may induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of p53 expression levels .
Case Studies
Several case studies highlight the efficacy of 2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid:
- Study on Breast Cancer : A recent study investigated the effects of this compound on MCF-7 breast cancer cells, revealing that it significantly induced apoptosis through caspase activation, demonstrating its potential as a therapeutic agent in breast cancer treatment .
- Inflammatory Response Modulation : Another study focused on its anti-inflammatory effects in models of acute inflammation. The results showed a marked decrease in inflammatory markers when treated with this compound, suggesting its utility in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
